Dimethenamid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1174 mg/L at 25 °C

In water, 1.2X10+3 m g/L at 25 °C, pH 7

In heptane 282, iso-octane 200 (both in g/kg, 25 °C). In ether, kerosene, ethanol (all >50%, 25 °C)

Synonyms

Canonical SMILES

Mode of Action

One area of scientific research explores how dimethenamid works to inhibit weed growth. Studies suggest that dimethenamid disrupts very-long-chain fatty acid (VLCFA) synthesis in germinating weed seeds. VLCFAs are essential components of plant cell membranes, and their disruption leads to abnormal cell development and ultimately prevents weed seedling emergence [].

Efficacy Studies

Another area of research investigates the effectiveness of dimethenamid against various weed species. Field trials assess its ability to control weeds in different crops, such as potatoes, soybeans, and vegetables. These studies compare the application rates and timings of dimethenamid with other herbicides or no herbicide treatment (control) to determine its weed control efficacy for specific target weeds [].

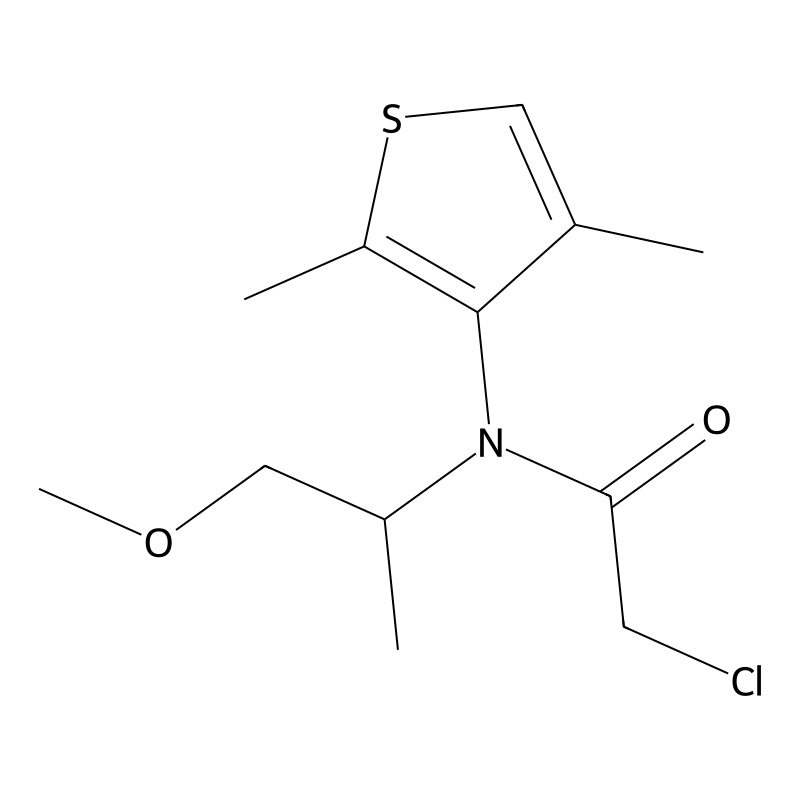

Dimethenamid is a herbicide belonging to the chloroacetamide class, specifically classified as a Group 15 herbicide. Its molecular formula is with a molar mass of 275.8 g/mol. This compound is primarily used for the pre-emergent control of various annual grasses and broadleaf weeds in crops such as corn, soybeans, and peanuts. Dimethenamid acts by inhibiting the synthesis of long-chain fatty acids, which are crucial for plant growth and development .

The synthesis of dimethenamid involves several key reactions:

- Formation from 2,4-Dimethyl-3-Aminothiene: This compound reacts with 2-chloro-3-methoxypropane.

- Chloroacetylation: The resulting intermediate is then treated with chloroacetyl chloride to yield dimethenamid .

Dimethenamid undergoes various metabolic reactions in biological systems, primarily through glutathione conjugation and cytochrome P450-mediated transformations, leading to the formation of over 40 metabolites .

The synthesis of dimethenamid can be summarized as follows:

- Starting Materials: 2,4-Dimethyl-3-aminothiene and 2-chloro-3-methoxypropane.

- Chloroacetylation: The reaction with chloroacetyl chloride yields the final product.

- Purification: The product is typically purified through distillation or crystallization methods to ensure high purity for agricultural applications .

Dimethenamid is primarily used as a pre-emergent herbicide in agriculture. Its applications include:

- Control of annual grasses and certain broadleaf weeds.

- Use in crops such as field corn, seed corn, popcorn, soybeans, sweet corn, grain sorghum, dry beans, and peanuts .

- It is also noted for its effectiveness in soil treatment due to its photodegradation and microbial metabolism characteristics.

Studies on dimethenamid's interactions reveal that it undergoes extensive metabolic processes in mammals. In rats, high levels of the compound were found to bind covalently to globin proteins, indicating potential implications for toxicity and bioavailability . The compound's elimination pathways include biliary excretion (over 72%) and urinary excretion (35-63%), suggesting a complex interaction with liver enzymes during metabolism .

Dimethenamid shares similarities with other chloroacetamide herbicides. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Acetochlor | Broad-spectrum control; different mechanism of action | |

| Metolachlor | Selective against certain grass weeds | |

| Pretilachlor | Effective against aquatic weeds |

Uniqueness of Dimethenamid

Dimethenamid is unique due to its specific mode of action targeting fatty acid synthesis and its extensive metabolic pathways leading to a variety of metabolites. Its ability to be effective under anaerobic conditions also sets it apart from other similar compounds that may not exhibit such versatility in diverse soil environments .

The structural architecture of dimethenamid incorporates several key components: a thiophene ring system substituted with methyl groups at positions 2 and 4, a chloroacetamide functional group, and a methoxyethyl side chain. The International Union of Pure and Applied Chemistry name for the compound is N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide [1]. The Chemical Abstracts Service registry number is 87674-68-8 for the racemic mixture [1] [3].

The molecular structure features a chiral center at the carbon atom bearing the methoxy group, which gives rise to the R and S enantiomers [4] [5]. The S-enantiomer, known as dimethenamid-P, is the herbicidally active form and has been developed as a separate commercial product with enhanced biological activity [4] [6]. The stereochemical designation for dimethenamid-P is (S)-2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide [4].

X-ray Crystallography Data

While specific X-ray crystallographic data for dimethenamid itself was not available in the literature reviewed, the general principles of X-ray crystallography for organic compounds provide insight into the structural determination methods applicable to this molecule [7] [8]. X-ray diffraction techniques for chloroacetamide compounds typically involve powder diffraction methods using copper K-alpha radiation with wavelengths of 1.54184 Å [7] [8].

The determination of crystal structures from powder diffraction patterns represents a significant challenge in materials science, particularly for complex organic molecules such as dimethenamid [7]. Modern computational approaches, including machine learning methods, have been developed to predict atomic structures directly from X-ray diffraction patterns [7]. These methods utilize relationships between diffraction patterns and crystal structures to enable structural determination.

For compounds similar to dimethenamid, typical crystallographic parameters include space group determinations, unit cell parameters, and atomic coordinates [8]. The space group assignment is crucial for understanding the symmetry properties of the crystal structure and determining the number of molecules in the unit cell [9] [10]. Orthorhombic space groups are commonly observed for organic compounds, with characteristic twofold rotation axes and mirror planes [9].

Conformational Analysis

The conformational behavior of dimethenamid is influenced by several rotatable bonds within the molecule, particularly around the amide nitrogen and the methoxyethyl side chain [11] [12]. Conformational analysis reveals that the molecule can adopt multiple stable geometries due to rotation about single bonds [11] [13].

The thiophene ring system in dimethenamid provides a relatively rigid structural framework, but the substituents attached to the nitrogen atom can undergo significant conformational changes [13]. The amide bond exhibits restricted rotation due to partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group [11] [14].

The methoxyethyl side chain represents a primary source of conformational flexibility in the molecule [12]. Rotation about the carbon-nitrogen bond and the carbon-oxygen bond can generate multiple conformational isomers with different energies [12] [15]. The gauche and anti conformations of the ethyl portion can significantly influence the overall molecular geometry and potential interactions with biological targets.

Temperature effects play a crucial role in conformational distribution, as higher temperatures provide sufficient thermal energy to overcome rotational barriers between different conformers [13]. At room temperature, dimethenamid likely exists as a mixture of conformers in rapid equilibrium [15]. The relative populations of these conformers depend on their relative energies and the heights of the barriers separating them.

The stereochemistry of the chiral center also influences conformational preferences [14]. The R and S enantiomers may exhibit different conformational behaviors due to steric interactions between the methyl group and other parts of the molecule [14]. These differences in conformational preferences contribute to the observed differences in biological activity between the enantiomers.

Spectroscopic Fingerprints

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of dimethenamid reveals characteristic fragmentation patterns that provide structural information about the molecule [16] [17]. The molecular ion peak appears at m/z 275, corresponding to the molecular weight of the compound [1] [2]. Under electron impact ionization conditions, the molecular ion is typically unstable and undergoes extensive fragmentation [18] [17].

The fragmentation pattern of dimethenamid follows typical mechanisms observed for chloroacetamide compounds [19] [16]. Initial fragmentation often occurs through alpha-cleavage adjacent to the carbonyl group, resulting in the loss of the chloroacetyl fragment [19] [17]. This process generates a stable iminium ion containing the thiophene ring system and the methoxyethyl substituent.

Secondary fragmentation pathways involve the loss of the methoxy group (loss of 31 mass units) and subsequent rearrangement reactions [16] [17]. The thiophene ring system tends to remain intact during fragmentation, forming stable aromatic cations that appear as prominent peaks in the mass spectrum [19]. The dimethyl substitution pattern on the thiophene ring influences the stability of these fragments and their relative intensities.

The chlorine isotope pattern provides additional confirmation of the molecular structure, with peaks separated by 2 mass units reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes [17]. The relative intensities of these isotope peaks follow the expected 3:1 ratio for compounds containing a single chlorine atom.

Chemical ionization methods may provide complementary information with reduced fragmentation compared to electron impact ionization [18]. Under chemical ionization conditions, the protonated molecular ion at m/z 276 may be observed with greater intensity, along with characteristic fragment ions that retain more of the original molecular structure [18].

Nuclear Magnetic Resonance Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural information about dimethenamid through the characteristic chemical shifts of its constituent atoms [20] [21] [22] [23]. The proton nuclear magnetic resonance spectrum exhibits signals corresponding to the various hydrogen environments within the molecule.

The thiophene ring proton appears as a characteristic signal in the aromatic region, typically around 6.5-7.5 ppm [23]. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent nitrogen substituent and the electron-donating methyl groups on the ring [23]. The coupling pattern may show fine structure due to long-range coupling with the methyl groups.

The methyl groups attached to the thiophene ring generate distinct signals in the aliphatic region [22] [23]. These signals typically appear around 2.0-2.5 ppm and may show different chemical shifts due to the slightly different electronic environments created by their positions relative to the sulfur atom and the nitrogen substituent [21] [23].

The methoxyethyl side chain produces several characteristic signals [22] [23]. The methoxy group appears as a sharp singlet around 3.3-3.8 ppm, while the methylene protons adjacent to the oxygen atom resonate around 3.4-4.0 ppm [23]. The methyl group of the ethyl portion typically appears around 1.0-1.3 ppm as a doublet due to coupling with the adjacent methine proton.

The chloroacetyl portion contributes a characteristic signal for the methylene protons adjacent to the chlorine atom, typically appearing around 4.0-4.5 ppm [23]. The electron-withdrawing effect of the chlorine atom causes significant downfield shifting of these protons compared to typical aliphatic methylene groups.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information [21] [23]. The carbonyl carbon appears in the characteristic region around 170-180 ppm [23]. The thiophene ring carbons generate signals in the aromatic region (110-160 ppm), while the aliphatic carbons of the side chains appear in their expected regions (10-80 ppm) [23].

Infrared and UV-Vis Spectral Characteristics

Infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups present in dimethenamid [24] [25] [26]. The carbonyl stretch of the amide group produces a strong absorption band typically around 1650-1680 cm⁻¹ [25]. The position of this band is influenced by the conjugation with the nitrogen atom and the electron-withdrawing effect of the chlorine substituent.

The carbon-hydrogen stretching vibrations of the aromatic thiophene ring appear in the region around 3000-3100 cm⁻¹ [25] [26]. The aliphatic carbon-hydrogen stretches from the methyl and methylene groups contribute to the absorption pattern in the 2800-3000 cm⁻¹ region [25]. The relative intensities of these bands provide information about the ratio of aromatic to aliphatic hydrogen atoms in the molecule.

The carbon-chlorine stretching vibration generates a characteristic absorption band typically around 600-800 cm⁻¹ [25]. This band is often of moderate intensity and provides confirmation of the presence of the chloroacetyl group. The carbon-sulfur stretching vibrations associated with the thiophene ring contribute to the fingerprint region of the spectrum between 600-1500 cm⁻¹.

The carbon-oxygen stretching vibrations from the methoxy group produce absorption bands around 1000-1300 cm⁻¹ [25]. These bands may overlap with other skeletal vibrations but contribute to the overall spectral pattern that serves as a fingerprint for the compound.

Ultraviolet-visible spectroscopy of dimethenamid reveals absorption characteristics primarily associated with the thiophene ring system [27] [28]. The aromatic ring acts as a chromophore, absorbing ultraviolet radiation through pi to pi-star electronic transitions [27]. The maximum absorption wavelength depends on the degree of conjugation and the nature of the substituents on the ring.

The dimethyl substitution pattern on the thiophene ring influences the electronic properties and consequently the ultraviolet absorption characteristics [28]. Electron-donating methyl groups typically cause bathochromic shifts (red shifts) in the absorption maximum compared to unsubstituted thiophene [28]. The nitrogen substituent may also contribute to the electronic transitions, particularly if there is extended conjugation between the nitrogen lone pair and the aromatic system.

Purity

Color/Form

Clear brown liquid

XLogP3

Exact Mass

Density

LogP

log Kow = 2.15

Odor

Moderate sweet odo

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (66.94%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (66.94%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (66.94%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (66.94%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (30.65%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

MeSH Pharmacological Classification

Vapor Pressure

2.75X10-4 mm Hg /36.7 mPa/ at 25 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Pesticides -> Herbicides -> Amide herbicides

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Preparation: K. Seckinger et al., United Kingdom patent 2114566; eidem, United States of America patent 4666502 (1983, 1987 both to Sandoz)

General Manufacturing Information

Dimethenamid was originally registered as a mixture of R and S-isomers (50:50, S:R), and tolerances for the 50:50 mixture were established for dry beans, field corn, sweet corn, peanuts, sorghum, and soybean. Manufacture of the 50:50 mixture has ceased and has been replaced by a mixture (dimethenamid-P) that is enriched in the biologically active S-isomer (90:10, S:R). Registration of the original 50:50 mixture will be cancelled when existing stock is depleted.

Registration Notes: Outside USA: Registered in many countries.

Analytic Laboratory Methods

A Good Laboratory Practices (GLP) validated, multiresidue analytical method is presented for the determination of the chloroacetanilide herbicides metolachlor, acetochlor, and alachlor, the chloroacetamide herbicide dimethenamid, and their respective ethanesulfonic (ESA) and oxanillic (OA) acid degradates in ground and surface water. A 50-mL water sample is subjected to purification using a C-18 SPE column. The four parent components and their eight ESA and OA degradates are isolated using 80/20 methanol/water (v/v) for elution. The eluate is reduced to < 1.0 mL and reconstituted in 10/90 acetonitrile/water (v/v) to the desired final fraction volume. Final analysis is accomplished using liquid chromatography/electrospray ionization-mass spectrometry/mass spectrometry in the + (parent compounds) and - (ESA and OA degradates) ion modes by monitoring appropriate precursor/product ion pairs for each of the 12 analytes. The method limit of quantification is 0.10 ppb and the limit of detection is 0.125 ng injected for each analyte. Average procedural recovery data range from 95 to 105% for fortification levels of 0.10-100 ppb. The method validation study was performed following GLP guidelines.

Dimethenamid [2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide] and flufenacet [N-(4-fluorophenyl)-N-(1-methylethyl)-2-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy] were isolated by C-18 solid-phase extraction and separated from their ethanesulfonic acid (ESA) and oxanilic acid (OXA) degradates during their elution using ethyl acetate for the parent compound, followed by methanol for the polar degradates. The parent compounds were detected using gas chromatography-mass spectrometry in selected-ion mode. The ESA and OXA degradates were detected using high-performance liquid chromatography-electrospray mass spectrometry (HPLC-ESPMS) in negative-ion mode. The method detection limits for a 123-mL sample ranged from 0.01 to 0.07 ug/L. These methods are compatible with existing methods and thus allow for analysis of 17 commonly used herbicides and 18 of their degradation compounds with one extraction. In a study of herbicide transport near the mouth of the Mississippi River during 1999 and 2000, dimethenamid and its ESA and OXA degradates were detected in surface water samples during the annual spring flushes. For flufenacet, the only detections at the study site were for the ESA degradates in samples collected at the peak of the herbicide spring flush in 2000. The low frequency of detections in surface water likely is due to dimethenamid and flufenacet being relatively new herbicides. In addition, detectable amounts of the stable degradates have not been detected in ground water.

In this study, a gas chromatography-mass spectrometry method is successfully developed for the determination of 11 herbicide residues (alachlor, acetochlor, butachlor, pretilachlor, metolachlor, dimethenamid, propachlor, napropamid, propanil, atrazine, and metribuzin) in rice and soybeans. The sample is extracted with acetone-water, degreased by liquid-liquid partition, and purified through solid-phase extraction with Florisil. Experiments on 5 fortification concentrations are carried out, and the limit of determination is 0.02 mg/kg. The average recoveries of soybean samples range from 63.3% to 96.0%, and the relative standard deviations are from 2.14% to 11.2%. The average recoveries of rice samples range from 76.8% to 102% and the relative standard deviations are from 2.2% to 9.08%. The results indicate that the method developed is fast, accurate, and easy to operate. It also demonstrates that the method can meet the requirements of simultaneous determination of 11 herbicides in rice and soybeans.

For more Analytic Laboratory Methods (Complete) data for Dimethenamid (6 total), please visit the HSDB record page.

Storage Conditions

Interactions

Stability Shelf Life

Dates

2: Imami A, Herold N, Spielmeyer A, Hausmann H, Dötzer R, Behnken HN, Leonhardt S, Weil A, Schoof S, Zorn H. Biotransformation of Dimethenamid-P by the basidiomycete Irpex consors. Chemosphere. 2016 Dec;165:59-66. doi: 10.1016/j.chemosphere.2016.09.011. Epub 2016 Sep 15. PubMed PMID: 27639461.

3: de la Broise D, Stachowski-Haberkorn S. Evaluation of the partial renewal of in situ phytoplankton microcosms and application to the impact assessment of bentazon and dimethenamid. Mar Pollut Bull. 2012 Nov;64(11):2480-8. doi: 10.1016/j.marpolbul.2012.07.039. Epub 2012 Oct 2. PubMed PMID: 23041034.

4: Sivey JD, McCullough CE, Roberts AL. Chlorine monoxide (Cl(2)O) and molecular chlorine (Cl(2)) as active chlorinating agents in reaction of dimethenamid with aqueous free chlorine. Environ Sci Technol. 2010 May 1;44(9):3357-62. doi: 10.1021/es9038903. PubMed PMID: 20302364.

5: Anderson KA, Basile JL, Johnson ER. Analytical method for dimethenamid-P in selected raw agricultural commodities by gas chromatography with electron capture detection. J AOAC Int. 2005 Sep-Oct;88(5):1428-32. PubMed PMID: 16385993.

6: Crawford JJ, Sims GK, Simmons FW, Wax LM, Freedman DL. Dissipation of the herbicide [14C]dimethenamid under anaerobic conditions in flooded soil microcosms. J Agric Food Chem. 2002 Mar 13;50(6):1483-91. PubMed PMID: 11879025.

7: Zimmerman LR, Schneider RJ, Thurman EM. Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water. J Agric Food Chem. 2002 Feb 27;50(5):1045-52. PubMed PMID: 11853478.

8: Yokley RA, Mayer LC, Huang SB, Vargo JD. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Anal Chem. 2002 Aug 1;74(15):3754-9. PubMed PMID: 12175163.

9: Riechers DE, Irzyk GP, Jones SS, Fuerst EP. Partial characterization of glutathione S-transferases from wheat (Triticum spp.) and purification of a safener-induced glutathione S-transferase from Triticum tauschii. Plant Physiol. 1997 Aug;114(4):1461-70. PubMed PMID: 9276955; PubMed Central PMCID: PMC158439.

10: Claerhout S, De Cauwer B, Reheul D. HERBICIDE SENSITIVITY OF ECHINOCHLOA CRUS-GALLI POPULATIONS: A COMPARISON BETWEEN CROPPING SYSTEMS. Commun Agric Appl Biol Sci. 2014;79(2):81-8. PubMed PMID: 26084085.

11: Poulier G, Lissalde S, Charriau A, Buzier R, Delmas F, Gery K, Moreira A, Guibaud G, Mazzella N. Can POCIS be used in Water Framework Directive (2000/60/EC) monitoring networks? A study focusing on pesticides in a French agricultural watershed. Sci Total Environ. 2014 Nov 1;497-498:282-292. doi: 10.1016/j.scitotenv.2014.08.001. Epub 2014 Aug 16. PubMed PMID: 25137378.

12: De Marez T, Mechant E, Goossens V, Bulcke R. Effect of selected sugar beet herbicides on germination of various Chenopodium album populations. Commun Agric Appl Biol Sci. 2007;72(2):265-9. PubMed PMID: 18399450.

13: Leu C, Singer H, Stamm C, Müller SR, Schwarzenbach RP. Simultaneous assessment of sources, processes, and factors influencing herbicide losses to surface waters in a small agricultural catchment. Environ Sci Technol. 2004 Jul 15;38(14):3827-34. PubMed PMID: 15298189.

14: Kočárek M, Kodešová R, Sharipov U, Jursík M. Effect of adjuvant on pendimethalin and dimethenamid-P behaviour in soil. J Hazard Mater. 2018 Jul 15;354:266-274. doi: 10.1016/j.jhazmat.2018.04.073. Epub 2018 Apr 30. PubMed PMID: 29775953.

15: Zhang Q, Xu F, Lambert KN, Riechers DE. Safeners coordinately induce the expression of multiple proteins and MRP transcripts involved in herbicide metabolism and detoxification in Triticum tauschii seedling tissues. Proteomics. 2007 Apr;7(8):1261-78. PubMed PMID: 17380533.

16: Leu C, Singer H, Stamm C, Müller SR, Schwarzenbach RP. Variability of herbicide losses from 13 fields to surface water within a small catchment after a controlled herbicide application. Environ Sci Technol. 2004 Jul 15;38(14):3835-41. PubMed PMID: 15298190.

17: Rodríguez-Liébana JA, Peña A. Adsorption-desorption of dimethenamid and fenarimol onto three agricultural soils as affected by treated wastewater and fresh sewage sludge-derived dissolved organic carbon. J Environ Manage. 2018 Jul 1;217:592-599. doi: 10.1016/j.jenvman.2018.03.119. Epub 2018 Apr 9. PubMed PMID: 29649731.

18: de Solla SR, Martin PA, Mikoda P. Toxicity of pesticide and fertilizer mixtures simulating corn production to eggs of snapping turtles (Chelydra serpentina). Sci Total Environ. 2011 Sep 15;409(20):4306-11. doi: 10.1016/j.scitotenv.2011.06.046. Epub 2011 Aug 9. PubMed PMID: 21831407.

19: Flaherty RJ, Nshime B, Delamarre M, Dejong S, Scott P, Lantz AW. Cyclodextrins as complexation and extraction agents for pesticides from contaminated soil. Chemosphere. 2013 May;91(7):912-20. doi: 10.1016/j.chemosphere.2013.02.005. Epub 2013 Mar 13. PubMed PMID: 23490187.

20: Shoemaker JA, Bassett MV. Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry. J AOAC Int. 2006 Jan-Feb;89(1):201-9. PubMed PMID: 16512249.